2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline
Description
Contextualization of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline within Contemporary Chemical and Medicinal Research
Aniline (B41778) and its derivatives are a cornerstone in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The aniline scaffold is a common feature in many biologically active molecules. Similarly, the pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold in drug design. nih.gov The combination of these two pharmacologically relevant fragments in This compound suggests its potential as a building block or a candidate for biological screening.
However, a comprehensive review of scientific literature reveals a significant lack of studies focused specifically on this compound. While research abounds on various substituted anilines and pyrrolidines, This compound itself does not appear to have been a primary subject of investigation in published academic papers. Its primary role appears to be that of a commercially available, yet underutilized, chemical intermediate.
Overview of the Chemical Compound's Significance and Research Trajectory
The significance of a chemical compound is often determined by its utility in synthesis, its biological activity, or its unique chemical properties. For This compound , its significance is currently undefined due to a lack of a discernible research trajectory. There are no prominent studies detailing its synthesis, characterization, or application in any field of chemical or medicinal research.
Its existence is confirmed through its listing in several chemical supplier catalogs, which provide basic information such as its CAS number and molecular formula. This suggests that it can be synthesized and is available for purchase by research laboratories. However, the absence of this compound in patents, clinical trial databases, or peer-reviewed research articles indicates that it has not yet captured the interest of the broader scientific community. The reasons for this could be manifold, including the existence of other, more readily available or more active analogs, or simply that its potential has yet to be explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXZZAIXYQYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588245 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926188-33-2 | |
| Record name | (4-Amino-3-methylphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 2 Methyl 4 1 Pyrrolidinylcarbonyl Aniline
Elucidation of Reaction Pathways and Intermediate Species
While specific mechanistic studies on 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline are not extensively documented in the literature, the reaction pathways can be inferred from studies on related substituted anilines and pyrrolidine-containing compounds. The aniline (B41778) moiety, with its electron-donating amino and methyl groups, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. However, the position para to the amino group is blocked by the pyrrolidinylcarbonyl substituent.
Oxidative coupling reactions of aromatic amines, for instance, are known to proceed through the formation of radical cations. In the presence of an oxidant, the aniline nitrogen can undergo a one-electron oxidation to form a radical cation intermediate. This species can then couple with another molecule of the aniline or a different aromatic amine, leading to the formation of dimeric products. The reaction of aniline with 4-amino-N,N-dimethylaniline in the presence of an oxidant is proposed to proceed through a nucleophilic substitution mechanism, where the substituted aniline ring attacks the -NH group of the reagent, forming an indamine dye. researchgate.net
Furthermore, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have shown that the reaction can proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the amino or methyl groups. mdpi.comresearchgate.net These studies reveal the formation of various intermediate species, including different adducts and radical species. mdpi.comresearchgate.net
In the context of the pyrrolidine (B122466) ring, mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have highlighted the involvement of copper(II) intermediates. nih.gov While this is a synthetic pathway, it underscores the potential for the pyrrolidine moiety to participate in metal-catalyzed reactions, possibly involving the nitrogen lone pair.
Table 1: Plausible Intermediate Species in Reactions of Substituted Anilines
| Reactant Type | Reaction Condition | Plausible Intermediate Species | Potential Product Type |
| Substituted Aniline | Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Substituted Aniline Derivative |
| Substituted Aniline | Oxidation | Radical Cation | Dimeric Coupled Products |
| 4-Methyl Aniline | Reaction with OH radical | OH-adducts, N-centered radicals, C-centered radicals | Hydroxylated and Oxidized Products |
Stereochemical Considerations in Synthetic Transformations of Analogues
The stereochemistry of reactions involving analogues of this compound is a critical aspect, particularly in the synthesis of chiral molecules for applications such as positron emission tomography (PET) imaging agents. For instance, in the synthesis of a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, the stereochemistry at the C2 position of the pyrrolidine ring is crucial for high-affinity binding to nicotinic acetylcholine receptors. nih.gov The use of (S)-nicotine as a starting material ensures the desired stereochemistry in the final product. nih.gov
Molecular modeling studies of these analogues have shown that the conformational profiles and electronic properties, which are influenced by the stereochemistry, play a significant role in their binding affinity. nih.gov These findings suggest that synthetic transformations of this compound that involve the creation of new stereocenters would require careful control to achieve the desired stereoisomer. The inherent chirality of the pyrrolidine ring, if substituted, can also direct the stereochemical outcome of reactions at adjacent positions.
Kinetic Studies of Reactions Involving Substituted Anilines and Radicals
Kinetic studies on the reactions of substituted anilines with various radicals provide valuable insights into the reactivity of the aniline ring in this compound. The rates of these reactions are influenced by the nature of the substituents on the aniline ring and the properties of the radical species.
For example, the reaction of aniline and substituted anilines with chloramine T to form N-chloroanilines has been shown to exhibit first-order dependence on chloramine T and fractional-order dependence on the amine. utmb.edursc.org This kinetic behavior suggests a mechanism involving the formation of a complex in a rapid equilibrium step, followed by a slower decomposition of the complex. utmb.edursc.org
In the gas phase, the reaction of 4-methyl aniline with hydroxyl (OH) radicals has been studied computationally. The total rate coefficient for this reaction was calculated to be k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com This study also revealed that the primary products are formed through H-abstraction from the amino group. mdpi.com
Furthermore, theoretical investigations into the reaction between aniline and the methyl (CH₃) radical have shown that the reaction can proceed through both addition and abstraction channels. nih.gov The H-abstraction from the -NH₂ group competes with CH₃-addition to the ortho position of the aniline ring. nih.gov The polarity of the radical and the arene is a crucial factor, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.org
Table 2: Kinetic Data for Reactions of Substituted Anilines
| Reaction | Rate Law/Rate Coefficient | Temperature (K) | Key Findings |
| Aniline + Chloramine T | First-order in [CAT], Fractional-order in [Amine] | Not Specified | Reaction proceeds through a complex formation mechanism. utmb.edursc.org |
| 4-Methyl Aniline + OH | k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | 300–2000 | H-abstraction from the amino group is a key pathway. mdpi.com |
| Aniline + CH₃ | k_a1 = 7.5 × 10⁻²³ T³·⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ (H-abstraction) | 300–2000 | H-abstraction and methyl addition are competitive pathways. nih.gov |
Role of Nucleophilic and Electrophilic Interactions in the Compound's Reactivity
The reactivity of this compound is dictated by the nucleophilic and electrophilic characteristics of its different components. The aniline ring, enriched with electron density by the amino and methyl groups, acts as a nucleophile. The nitrogen atom of the amino group, with its lone pair of electrons, is a primary site for electrophilic attack. The aromatic ring itself is also nucleophilic and will react with electrophiles, primarily at the positions ortho to the strongly activating amino group.
Conversely, the carbonyl carbon of the pyrrolidinylcarbonyl group is an electrophilic center. It is susceptible to attack by nucleophiles, which can lead to addition or substitution reactions at the carbonyl group.
In nucleophilic aromatic substitution (S_NAr) reactions, the aniline ring can act as a nucleophile. Studies on the reaction of amines with 1-fluoro-2,4-dinitrobenzene have shown that the formation of a Meisenheimer complex is often the rate-determining step. researchgate.net The nucleophilicity of the amine plays a crucial role in the reaction rate.
The interplay between nucleophilic and electrophilic interactions is fundamental to understanding the reaction mechanisms. For instance, in oxidative coupling reactions, the initial step may involve an electrophilic attack on the aniline ring, followed by nucleophilic attack from another aniline molecule. The electronic properties of the substituents on the aniline ring will modulate its nucleophilicity and, consequently, its reactivity in such transformations.
Structure Activity Relationship Sar Studies and Derivative Design
Design and Synthesis of Novel 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline Analogues
The rational design of new analogues of this compound is predicated on established synthetic methodologies. The core structure is typically assembled via an amidation reaction between a derivative of 4-amino-3-methylbenzoic acid and pyrrolidine (B122466), or by coupling 2-methylaniline with a pyrrolidine-1-carbonyl chloride derivative. These synthetic routes offer the flexibility to introduce a wide array of substituents on either the aniline (B41778) or pyrrolidine rings. nih.govmdpi.com
The aniline ring of the parent compound presents multiple positions for substitution, each offering a vector for modulating the molecule's electronic and steric properties. Crystallographic studies of related aniline derivatives, such as 2,4-di-methyl-aniline, provide insight into how substituents influence molecular aggregation and hydrogen-bonding patterns. nih.govresearchgate.net
Table 1: Hypothetical Analogues Based on Aniline Ring Modification
| Modification Position | Substituent | Expected Impact on Properties |
|---|---|---|
| C5-position | Fluoro (F) | May enhance binding affinity and metabolic stability. nih.gov |
| C6-position | Chloro (Cl) | Alters electronic profile and may introduce new binding interactions. |
| C2-position (Methyl) | Ethyl (CH₂CH₃) | Increases lipophilicity and steric bulk. |
| C5-position | Methoxy (OCH₃) | Electron-donating group, can alter hydrogen bonding capacity. |
Substituents can be introduced at various positions on the pyrrolidine ring. For example, hydroxylation could introduce new hydrogen-bonding opportunities, while alkylation could probe for nearby hydrophobic pockets. Ring contraction or expansion to azetidine (B1206935) or piperidine, respectively, would fundamentally alter the conformation and vector of the N-acyl substituent. nih.gov
The amide linkage itself is a key interaction motif, capable of acting as both a hydrogen bond donor and acceptor. nih.gov Modifying this linker, for instance, by creating a thioamide, would alter its electronic properties and hydrogen-bonding capabilities. hyphadiscovery.com
Table 2: Potential Modifications of the Pyrrolidine and Amide Moieties
| Modification Type | Specific Change | Rationale |
|---|---|---|
| Ring Substitution | (3R)-3-Hydroxypyrrolidine | Introduce a hydrogen bond donor/acceptor. |
| Ring Substitution | (3S)-3-Fluoropyrrolidine | Modulate pKa and conformation. nih.govu-tokyo.ac.jp |
| Ring Homologation | Piperidine instead of Pyrrolidine | Alter ring pucker and conformational flexibility. |
| Amide Modification | Thioamide | Change hydrogen bonding properties and steric profile. hyphadiscovery.com |
Bioisosteric Replacements of the Amide Moiety in Related Anilines
The amide bond, while a cornerstone of many biologically active molecules, can be susceptible to enzymatic hydrolysis, potentially limiting a drug's in vivo stability. hyphadiscovery.com Bioisosteric replacement, a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool to address such liabilities while potentially improving other properties. acs.orgresearchgate.netacs.org
In the context of aniline-based structures, replacing the amide linker is a well-established strategy. researchgate.net The goal is to find a surrogate that mimics the key steric and electronic features of the amide bond, such as its planarity and ability to participate in hydrogen bonding, while offering greater metabolic stability. nih.govbenthamscience.com
Several non-classical bioisosteres for the amide group have been successfully employed:
1,2,3-Triazoles: These five-membered heterocyclic rings are excellent amide mimics. They are geometrically similar, act as hydrogen bond acceptors, and are significantly more stable to hydrolysis. nih.govhyphadiscovery.com
Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide bioisosteres. They can mimic the molecular planarity and dipole moment of an amide and have been shown to improve metabolic stability and membrane permeability. nih.gov
Trifluoroethylamines: This group can serve as an amide isostere where the NH group's ability to act as a hydrogen-bond donor is critical. The electron-withdrawing trifluoromethyl group reduces the basicity of the amine and makes the C-N bond resistant to cleavage. u-tokyo.ac.jpdrughunter.com
Fluoroalkenes: The trans-fluoroalkene moiety can act as a conformationally restricted amide bond surrogate. nih.gov
The replacement of an amide with a bioisostere can lead to beneficial changes in how a molecule interacts with its biological target. nih.gov These structural edits can subtly alter bond angles, dipole moments, and hydrogen bonding vectors, leading to improved potency and selectivity.
For example, the introduction of a heterocyclic ring like a triazole or oxadiazole can introduce new, favorable interactions with the protein target, such as π-π stacking or dipole-dipole interactions. nih.gov In one reported case, a retroamide bioisosteric replacement maintained potency but dramatically improved selectivity by over 2,800-fold, an effect attributed to optimized hydrogen bonding of the retroamide moiety. drughunter.com Similarly, replacing an amide in a BACE-1 inhibitor with a trifluoroethylamine was successful because it maintained a key hydrogen bond interaction while preventing the release of a toxic aniline metabolite through hydrolytic cleavage. hyphadiscovery.com The success of any bioisosteric replacement is highly dependent on the specific context of the molecule and its binding environment. drughunter.com
Conformational Analysis and its Influence on Biological Activity for Related Compounds
The biological activity of a molecule is not determined solely by its 2D structure but by the 3D shape, or conformation, it adopts to bind to its target. mdpi.com Conformational analysis is therefore a critical component of drug design, helping to understand the spatial arrangement of functional groups required for activity. For flexible molecules like aniline derivatives, understanding the preferred conformations and the energy barriers between them is key.
Studies on constrained analogues of biologically active molecules provide compelling evidence for the importance of conformation. By "locking" a molecule into a specific shape, researchers can test hypotheses about the bioactive conformation. For example, the synthesis of highly active, conformationally constrained taxol analogs helped to confirm the T-Taxol conformation as the bioactive form that binds to tubulin. nih.gov Similarly, studies on cyclic astin analogues, where the peptide backbone was modified to alter conformational flexibility, demonstrated that the cyclic nature and specific backbone conformation were key to their antitumor properties. nih.gov For a molecule like this compound, restricting the rotation between the aniline and carbonyl groups could lead to a significant increase in potency if the locked conformation matches the one required for binding.
Biological and Pharmacological Research Perspectives on 2 Methyl 4 1 Pyrrolidinylcarbonyl Aniline
Molecular Mechanisms of Action in Biological Systems
The precise molecular mechanisms of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline are not extensively detailed in publicly available research. However, its structural components, namely the aniline (B41778) and pyrrolidine (B122466) moieties, are features present in numerous biologically active compounds. The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure that allows for efficient exploration of pharmacophore space. nih.gov Its non-planar nature contributes to the stereochemistry and 3D coverage of a molecule, which can significantly influence its binding to biological targets like enzymes and receptors. nih.gov
Compounds featuring an aniline or substituted aniline framework are known to interact with a variety of biological systems. For instance, certain anilino-pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle regulation. nih.gov The interaction of aniline itself with biological molecules can be complex; it is known to be metabolized primarily in the liver, where it can lead to the formation of reactive oxygen species (ROS) and induce oxidative stress. nih.gov This process can involve the generation of metabolites that may interact with cellular components. nih.gov Theoretical studies on the reaction of methyl radicals with aniline show that interactions can occur both at the amino group and on the aromatic ring, leading to various products and demonstrating the compound's reactivity. nih.gov
Receptor Binding and Interaction Studies of Related Compounds
While specific receptor binding studies for this compound are not prominent, research on structurally related compounds provides significant insight into potential biological targets, particularly in the context of metabolic diseases.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose homeostasis and adipocyte differentiation, making it a major target for anti-diabetic drugs. nih.govnih.gov Structurally related compounds to this compound have been investigated as PPARγ modulators. PPARγ is activated by ligands that induce conformational changes, allowing it to form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs). cusabio.comresearchgate.net This binding initiates the transcription of genes involved in lipid metabolism, insulin (B600854) sensitivity, and cell differentiation. cusabio.comcreative-diagnostics.com
The aniline moiety itself is a feature in some molecules that interact with PPARγ. For example, the fluorescent dye 1-anilinonaphthalene-8-sulfonic acid (ANS) has been shown to bind selectively to the ligand-binding domain of PPARγ, and this binding is competitively inhibited by known PPARγ agonists like rosiglitazone. nih.gov This suggests that the aniline structure can be accommodated within the receptor's binding pocket. nih.gov Furthermore, structure-activity relationship (SAR) studies on other synthetic ligands have shown that modifications to an aromatic ring, such as the introduction of a methyl group, can significantly alter agonist activity. mdpi.com For instance, adding a methyl group at the 2-position of a distal benzene (B151609) ring in one series of compounds diminished PPARγ agonist activity, whereas substitutions at other positions retained some effect. mdpi.com This highlights the sensitivity of the PPARγ ligand-binding pocket to the precise placement of substituents on an aromatic core.
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govscispace.com The inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and better glycemic control. nih.govdovepress.com Consequently, DPP-4 inhibitors are an established class of drugs for treating type 2 diabetes. dovepress.com
The chemical structures of known DPP-4 inhibitors are diverse and include compounds with cyclic secondary amine residues, such as the pyrrolidine ring found in Vildagliptin. nih.govnih.gov Docking studies have revealed that compounds with such cyclic amine residues can bind effectively within a pocket of the DPP-4 enzyme. nih.gov While direct studies on this compound are lacking, the presence of the 1-pyrrolidinylcarbonyl group suggests a potential for interaction with the DPP-4 active site. Research on other classes of inhibitors has demonstrated that various chemical scaffolds can achieve significant DPP-4 inhibitory activity. nih.gov For example, some studies have explored peptides and their derivatives as inhibitors, with tryptophan-containing dipeptides showing competitive inhibition of DPP-4. ul.ie This indicates that the enzyme's active site can accommodate a range of structures, including those with aromatic and heterocyclic components.
DPP-4 Inhibition by Various Compound Classes
| Compound Class | Example(s) | Mechanism/Interaction Note |
|---|---|---|
| β-Amino Acid Derivatives | Sitagliptin, Vildagliptin | Interact with the active site of the DPP-4 enzyme. scispace.com |
| Xanthine-based | Linagliptin | A diverse chemical structure among approved DPP-4 inhibitors. dovepress.com |
| Coumarin-based | Experimental Compounds | Aromatic amine residues interact with the large pocket of DPP-4. nih.gov |
| Dipeptides | Trp-Val | Showed competitive inhibition of DPP-4 in studies. ul.ie |
Cellular Responses and Signaling Pathway Modulation
The activation of receptors like PPARγ by agonist compounds initiates a cascade of downstream cellular events. PPARγ activation directly regulates the transcription of genes involved in lipid and glucose metabolism, cell differentiation, and inflammation. cusabio.comcreative-diagnostics.com For instance, PPARγ agonists can promote adipocyte differentiation, enhance the expression of the glucose transporter GLUT4 to increase glucose uptake, and modulate the expression of key metabolic genes. nih.govmdpi.com
The signaling pathways modulated by PPARγ are extensive and involve cross-talk with other major cellular signaling networks. cusabio.com These include:
PI3K/Akt/mTOR Pathway: PPARγ activation can influence this pathway, which is crucial for cell proliferation and survival. In some cancer cells, PPARγ agonists have been shown to inhibit the Akt/mTOR pathway. mdpi.com
MAPK Pathway: The interaction is complex, with PPARγ agonists sometimes inhibiting ERK1/2 phosphorylation, while in other contexts, they may activate it. nih.gov The MAPK pathway can, in turn, phosphorylate and modulate the activity of PPARγ itself. nih.gov
JAK/STAT Pathway: PPARγ can block the pro-inflammatory actions of certain cytokines by inhibiting the JAK/STAT signaling pathway. creative-diagnostics.com
NF-κB Pathway: PPARγ activation is known to competitively inhibit the NF-κB pathway, which is a central mediator of inflammatory responses. creative-diagnostics.com
Inhibition of the DPP-4 enzyme also triggers significant cellular responses, primarily through the prolongation of incretin hormone activity. This leads to improved β-cell function and can increase β-cell mass in animal studies, although this effect has not been confirmed in humans. nih.gov The primary downstream effect is enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) production. nih.govnih.gov
Toxicological Research and Mechanistic Insights into Adverse Effects
While a specific toxicological profile for this compound is not available, the aniline chemical class has been studied for its potential adverse effects, particularly hepatotoxicity.
Aniline and its derivatives are primarily metabolized in the liver by cytochrome P-450 (CYP450) enzymes. nih.govmedscape.com This metabolic process is a key mechanism behind aniline-induced hepatotoxicity. The metabolism can generate reactive intermediates and reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov
The proposed mechanisms for aniline-induced liver damage involve several interconnected events:
Oxidative Stress: Aniline metabolism can lead to the formation of ROS, which overwhelms the cell's antioxidant defenses. This results in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and depletion of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov
Mitochondrial Dysfunction: Oxidative stress can cause a loss of mitochondrial membrane potential, disrupting cellular energy production (ATP synthesis) and initiating apoptotic pathways. nih.gov
Macromolecular Damage: Reactive metabolites can covalently bind to cellular proteins and cause oxidative damage to DNA. nih.govnih.gov The formation of DNA adducts, such as 8-OHdG, is a marker of this damage and can contribute to mutagenic and carcinogenic outcomes. nih.gov
Apoptosis Induction: The combination of oxidative stress, mitochondrial damage, and DNA injury can trigger programmed cell death, or apoptosis, in hepatocytes. nih.gov Studies have shown that aniline induces apoptosis in primary cultured hepatocytes in a concentration-dependent manner. nih.gov
These mechanisms highlight how the aniline structure, a core component of the subject compound, can be bioactivated to toxic metabolites that disrupt cellular homeostasis and lead to liver injury. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-anilinonaphthalene-8-sulfonic acid (ANS) |
| Rosiglitazone |
| Vildagliptin |
| Sitagliptin |
| Linagliptin |
| Lobeline |
| Aniline |
| Glutathione |
Inflammatory Responses Associated with Compound Exposure
Extensive literature searches did not yield any specific studies or data on the inflammatory responses associated with direct exposure to the chemical compound this compound. As of the current date, there is no publicly available research in peer-reviewed journals, patents, or other scientific databases that directly investigates the pro-inflammatory or anti-inflammatory properties of this specific molecule.
While research exists on the broader chemical classes to which this compound belongs, namely aniline and pyrrolidine derivatives, these findings are not directly applicable to the unique structure of this compound. The biological activity of a compound is highly specific to its entire structure, and extrapolating data from its constituent parts or related analogs would be scientifically unsound.
For instance, studies on various N-acyl aniline derivatives have explored their potential anti-inflammatory actions. nih.gov Similarly, the pyrrolidine scaffold is a common feature in many biologically active compounds, and some pyrrolidine derivatives have been investigated for their roles in inflammation, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of nuclear factor-kappaB (NF-κB) signaling. nih.govresearchgate.netresearchgate.net However, without direct experimental evidence, it is not possible to attribute any of these activities to this compound.
Due to the absence of specific research, no data tables on inflammatory markers, cell-based assays, or in vivo models related to this compound can be provided. The scientific community has not yet published findings on how this particular compound interacts with inflammatory pathways. Therefore, any discussion of its potential effects on inflammatory responses would be purely speculative and without a scientific basis.
Further research, including in vitro and in vivo studies, is required to determine if this compound has any effect on inflammatory processes.
Computational and Theoretical Chemistry Applications to 2 Methyl 4 1 Pyrrolidinylcarbonyl Aniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
For aniline (B41778) derivatives, DFT is frequently applied to optimize molecular geometry and compare the resulting bond lengths and angles with experimental data obtained from X-ray crystallography. bohrium.comscispace.comeurjchem.com In a study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), a structurally related compound, DFT calculations showed that the calculated geometric parameters were nearly identical to the experimental ones. bohrium.comeurjchem.com DFT is also used to calculate other key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative DFT-Calculated Parameters for an Imidazopyridine Derivative This table presents example data for Alpidem to illustrate typical DFT outputs. The data is not for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline.
| Parameter | Calculation Method | Value Range | Significance |
| C-C Bond Length | B3LYP/6-311G(d,p) | 1.36870 Å - 1.54618 Å | Determines molecular geometry and stability. nih.gov |
| MEP Color Range | B3LYP | -6.355 eV to +6.355 eV | Indicates regions of negative (nucleophilic) and positive (electrophilic) potential. nih.gov |
| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | ~0.14 eV (for selected ligands) | A small gap signifies high molecular reactivity. alliedacademies.org |
Source: Adapted from studies on Alpidem and other small molecules. nih.govalliedacademies.org
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for simplification. scilit.com These methods, such as Hartree-Fock (HF), are computationally more demanding than DFT but can provide highly accurate results. An ab initio study of binary associates of aniline was conducted to determine the structures, geometrical, and energy characteristics of intermolecular interactions. researchgate.net Such studies help to understand how the amino group's reactivity is affected by interactions with other molecules. researchgate.net These approaches are valuable for obtaining precise calculations of molecular properties and for validating less computationally intensive methods like DFT. semanticscholar.org
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking and simulation are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net These methods are central to computer-aided drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity through a scoring function. researchgate.net For instance, docking studies on 2-anilino-4-(thiazol-5-yl)-pyrimidines, which share the aniline substructure, were used to understand their selective inhibition of cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov Similarly, studies on other heterocyclic compounds have used docking to identify potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, with their respective targets. mdpi.commdpi.com
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide detailed insights into the stability of the binding pose, conformational changes in the protein and ligand, and the underlying mechanisms of interaction, which are crucial for optimizing lead compounds in drug discovery. nih.govresearchgate.net
Table 2: Example Molecular Docking Results for Various Ligands and Targets This table shows sample docking scores for different compounds to illustrate the output of such studies. The data is not for this compound.
| Compound/Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Potential Application |
| Pyrrolyl Benzohydrazide Deriv. | M. tuberculosis InhA (2NSD) | -6.73 to -4.44 | Antimycobacterial. mdpi.com |
| Sulfamoyloxy-oxazolidinone Deriv. | SARS-CoV-2 Main Protease | -5.7 to -7.3 | Antiviral. nih.gov |
| DB07075 | Osaka Thyroid Kinase | -11.2 | Anticancer. alliedacademies.org |
Source: Adapted from various molecular docking studies. nih.govalliedacademies.orgmdpi.com
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and high-energy transition states. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can predict the most likely pathways and calculate activation energies. nih.gov
A theoretical investigation into the reaction between aniline and a methyl radical, for example, used high-level calculations (CCSD(T)//M06-2X) to establish the PES. nih.gov This study identified that the reaction could proceed through either hydrogen abstraction or methyl addition, with the formation of an intermediate (2-methyl-aniline) being a possible outcome. nih.gov Similar studies on the atmospheric reaction of 4-methyl aniline with OH radicals have computed reaction mechanisms and kinetics to determine the major products. mdpi.com These computational approaches provide a molecular-level understanding that is critical for optimizing reaction conditions in chemical synthesis and for understanding degradation pathways in environmental chemistry. researchgate.netresearchgate.net
Table 3: Example Calculated Activation Barriers for Aniline + CH₃ Radical Reaction This table provides illustrative data from a study on aniline to show how transition state energies are reported. The data is not for this compound.
| Reaction Channel | Transition State | Activation Barrier (kJ·mol⁻¹) |
| Addition to C1 position | T0/1 | 70.4 |
| Addition to ortho-position | T0/2 | ~54.4 |
| Addition to meta-position | T0/3 | ~48.4 |
| Addition to para-position | T0/4 | ~51.4 |
Source: Adapted from Mai et al. (2022). nih.gov
Conformational Landscape Exploration and Energetic Analysis
Most flexible molecules, including this compound with its rotatable bonds and non-planar pyrrolidine (B122466) ring, can exist in multiple three-dimensional shapes, or conformations. nih.gov Exploring this conformational landscape is crucial because the biological activity of a molecule often depends on it adopting a specific conformation to fit into a target's binding site.
Computational protocols, often based on DFT, can systematically search for stable conformers and calculate their relative energies. researchgate.net A study on pyrrolidine enamines highlighted the importance of thorough conformational sampling, noting that multiple conformers are significantly populated at equilibrium and that conformational preferences are not easily transferable between different types of enamines. researchgate.net The puckering of the pyrrolidine ring is a key conformational feature. In studies of 4-substituted prolines, it was shown that substituents can strongly favor a specific ring pucker, effectively locking the conformation. nih.gov A similar analysis for this compound would be essential to understand its shape and how it presents its functional groups for interaction.
Table 4: Illustrative Conformational Preferences for Carbonyl Derivatives of Benzo[b]furan This table demonstrates how solvent can affect the population of different conformers. The data is not for this compound.
| Derivative Position | Conformation | Solvent Dependence | Predominant Form |
| 2- and 7-derivatives | E,Z-mixture | Yes | Z-form prevails in polar solvents. rsc.org |
| 3- and 4-derivatives | Predominantly Z | No | Z-form. rsc.org |
Source: Adapted from Clementi et al. (1979). rsc.org
Development of Predictive Models for Biological Activity and Toxicity
Predictive modeling combines computational chemistry with statistical methods to forecast the biological activity and toxicity of new chemical entities. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and machine learning models are central to this field.
QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological activity. nih.gov For instance, a QSAR study on quinoxaline (B1680401) derivatives identified key molecular descriptors—related to shape, charge, and other properties—that explain their binding affinity to the histamine (B1213489) H₄ receptor. nih.gov Such models provide insights into the structural features required for activity and can be used to predict the potency of newly designed compounds. nih.govresearchgate.net
Similarly, computational models are vital for early-stage toxicity prediction. nih.gov In silico tools can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com For 2-methyl-4-nitroaniline, a related aniline derivative, computational tools were first used to predict its potential hepatotoxicity, which was then confirmed by in vivo experiments. nih.gov Modern approaches often use machine learning algorithms like Support Vector Machines (SVM) and Deep Neural Networks (DNN) trained on large datasets to predict various types of toxicity with increasing accuracy. nih.gov
Table 5: Key Molecular Descriptors from a Sample QSAR Model for BTK Inhibitors This table lists descriptors used in a QSAR model for a different class of compounds to illustrate the approach. The data is not for this compound.
| Descriptor | Influence on Activity | Type of Descriptor |
| HOMO orbital energy | Positive | Electronic |
| Number of H-bond donors | Negative | Structural |
| Total Connectivity | Negative | Topological |
| Total Energy | Negative | Thermodynamic |
Source: Adapted from a QSAR study on pyrrolopyrimidine derivatives. nih.gov
Analytical and Spectroscopic Characterization Methods for 2 Methyl 4 1 Pyrrolidinylcarbonyl Aniline
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's constituent bonds.
Key Functional Groups and Expected Vibrational Frequencies:
Aniline (B41778) Group (NH₂): The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3400-3300 cm⁻¹ region in the FTIR spectrum. The N-H bending vibration typically occurs around 1620 cm⁻¹.
Amide Group (C=O): A strong absorption band corresponding to the C=O stretching of the tertiary amide (pyrrolidinylcarbonyl) is anticipated in the region of 1680-1630 cm⁻¹. This is a highly characteristic peak in the IR spectrum.
Aromatic Ring: C-H stretching vibrations on the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C in-ring stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ range. rroij.com Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ region.
Methyl and Pyrrolidine (B122466) Groups: Aliphatic C-H stretching vibrations from the methyl (CH₃) and pyrrolidinyl (CH₂) groups are expected in the 2960-2850 cm⁻¹ range.
Studies on structurally similar compounds, such as 2-chloro-4-methylaniline (B104755) and 2-bromo-4-methylaniline, provide a basis for these assignments. For instance, the FTIR and FT-Raman spectra of these related anilines have been extensively analyzed, supporting the interpretation of vibrational modes. nih.govnih.govnih.gov
Table 1: Predicted Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl, Pyrrolidine | 2960 - 2850 | Medium |
| C=O Stretch | Tertiary Amide | 1680 - 1630 | Strong |
| N-H Bend | Primary Amine | ~1620 | Medium |
| C=C Ring Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Amine, Amide | 1350 - 1250 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each type of proton in the molecule.
Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct doublets and singlets in the aromatic region (δ 6.5-8.0 ppm). Their specific shifts and coupling patterns are dictated by the electronic effects of the amine, methyl, and carbonyl substituents.
Amine Proton (NH₂): A broad singlet corresponding to the two amine protons is expected, with a chemical shift that can vary depending on solvent and concentration.
Pyrrolidine Protons: The eight protons of the pyrrolidine ring will likely appear as multiplets in the δ 1.8-3.6 ppm range. The two methylene (B1212753) groups adjacent to the nitrogen atom will be deshielded and appear further downfield.
Methyl Protons (CH₃): A sharp singlet for the three methyl protons is expected in the upfield region, typically around δ 2.1-2.4 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms.
Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 170-175 ppm. beilstein-journals.org
Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 115-150 ppm range. The carbons directly attached to the nitrogen and the carbonyl-bearing group will have distinct chemical shifts. Studies on related anilines show how substituents influence these shifts. researchgate.net
Pyrrolidine Carbons: The four carbons of the pyrrolidine ring will appear in the aliphatic region, typically between δ 20-60 ppm.
Methyl Carbon: The methyl carbon will give a signal in the upfield region, around δ 15-25 ppm.
Two-dimensional NMR techniques like HSQC can be used to correlate the proton and carbon signals, confirming the assignments. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ This table is interactive. Click on the headers to sort.
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Benzene Ring | 6.5 - 7.5 | 115 - 130 |
| Aromatic C-N | Benzene Ring | - | ~145 |
| Aromatic C-CH₃ | Benzene Ring | - | ~130 |
| Aromatic C-C=O | Benzene Ring | - | ~135 |
| Amine NH₂ | Primary Amine | 3.5 - 4.5 (broad) | - |
| Carbonyl C=O | Amide | - | 170 - 175 |
| Pyrrolidine CH₂ (α to N) | Pyrrolidinyl | 3.4 - 3.6 | 45 - 55 |
| Pyrrolidine CH₂ (β to N) | Pyrrolidinyl | 1.8 - 2.0 | 20 - 30 |
| Methyl CH₃ | Methyl | 2.1 - 2.4 | 15 - 25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophores present: the substituted aniline ring and the carbonyl group.
The aniline moiety typically shows two absorption bands corresponding to π→π* transitions. The primary band (E-band) appears at shorter wavelengths (~230-240 nm), while a secondary band (B-band) appears at longer wavelengths (~280-290 nm). nist.gov The presence of the methyl and carbonyl substituents will cause a bathochromic (red) shift in these absorptions.
The amide carbonyl group exhibits a weak n→π* transition at longer wavelengths, but this is often obscured by the stronger π→π* transitions of the aromatic ring. masterorganicchemistry.com The conjugation between the aromatic ring and the carbonyl group creates an extended π-system, which is expected to shift the absorption maximum (λmax) to longer wavelengths compared to unsubstituted aniline. rroij.com
Table 3: Expected Electronic Transitions and λmax This table is interactive. Click on the headers to sort.
| Transition | Chromophore | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| π→π* (E-band) | Substituted Benzene Ring | ~240 - 250 | High |
| π→π* (B-band) | Substituted Benzene Ring | ~290 - 310 | Moderate |
| n→π* | Carbonyl Group | >300 | Low (often obscured) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound (C₁₂H₁₆N₂O), the exact mass can be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum.
Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in predictable ways.
Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule would be found at an m/z value corresponding to its molecular weight.
Alpha-Cleavage: A common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This would lead to the formation of a pyrrolidinyl cation or an acylium ion by loss of the pyrrolidinyl radical.
Loss of Pyrrolidine: Cleavage of the C-N bond between the carbonyl carbon and the pyrrolidine nitrogen would result in a fragment corresponding to the [M - C₄H₈N]⁺ ion.
McLafferty Rearrangement: While less direct, rearrangements involving the aniline and methyl groups could also occur.
Analysis of related structures, like 4-methyl-α-pyrrolidinohexanophenone, shows characteristic immonium ions from the pyrrolidine ring, which would also be expected for the title compound. psu.edu LC-MS methods using softer ionization techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. nih.gov
Table 4: Predicted Key Fragments in Mass Spectrometry This table is interactive. Click on the headers to sort.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 204 |
| [M - C₄H₈N]⁺ | Loss of pyrrolidinyl radical | 134 |
| [C₅H₈N]⁺ | Pyrrolidinylcarbonyl cation | 84 |
| [C₄H₈N]⁺ | Pyrrolidinyl immonium ion | 70 |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
Chromatographic methods are essential for separating the compound from impurities and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this compound.
Stationary Phase: A C18 or C8 column is typically used. sigmaaldrich.com
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common. The gradient or isocratic conditions would be optimized to achieve good separation. pensoft.netresearchgate.net
Detection: UV detection is ideal, with the wavelength set at one of the compound's absorption maxima (e.g., ~254 nm or the specific λmax) for high sensitivity. sigmaaldrich.com
This method can effectively separate the target compound from starting materials, by-products, and degradation products. pensoft.net
Gas Chromatography (GC): GC can also be used, but the compound's polarity and relatively high boiling point might require high temperatures, which could risk thermal degradation. A stable, non-polar or medium-polarity column would be appropriate. GC-MS combines separation with mass spectrometric detection, providing a powerful tool for identifying trace impurities.
X-Ray Diffraction for Crystal Structure Determination of Related Compounds
Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the atomic positions in three-dimensional space. While the crystal structure for this compound is not publicly available, analysis of closely related compounds allows for predictions of its solid-state behavior.
For example, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) reveals how similar molecules pack in a crystal lattice. eurjchem.com Key features that would be expected in the crystal structure of the title compound include:
Hydrogen Bonding: The primary amine (N-H) and the amide carbonyl (C=O) are excellent hydrogen bond donors and acceptors, respectively. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or sheets. eurjchem.com
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Molecular Conformation: The dihedral angle between the plane of the benzene ring and the plane of the amide group would be a key conformational parameter.
The crystal structure of 2-Methyl-4-thiocyanatoaniline also shows how substituted anilines form three-dimensional networks through various intermolecular contacts. researchgate.netnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-4-methylaniline |
| 2-chloro-4-methylaniline |
| 2-Methyl-4-nitroaniline |
| 4-methyl-α-pyrrolidinohexanophenone |
| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline |
| 2-Methyl-4-thiocyanatoaniline |
Emerging Research Directions and Future Outlook for 2 Methyl 4 1 Pyrrolidinylcarbonyl Aniline
Potential as a Research Tool in Chemical Biology
The development of chemical tools to probe biological systems is a cornerstone of modern chemical biology, enabling the visualization and perturbation of cellular processes. nih.gov The structure of 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline is well-suited for derivatization into chemical probes to investigate biological pathways and identify therapeutic targets. nih.govsigmaaldrich.com
Future research could focus on modifying the core structure to incorporate various functional tags. These probes could be used for:
Target Identification: By attaching a photo-affinity label and a reporter tag (like biotin), derivatives of the compound could be used in photoaffinity labeling experiments to covalently bind to and identify its currently unknown protein targets within a cellular lysate. nih.gov
Cellular Imaging: The synthesis of analogs bearing fluorophores would allow for the visualization of the compound's localization and dynamics within living cells using advanced microscopy techniques. nih.gov
Activity-Based Protein Profiling (ABPP): If the compound is found to interact with a specific enzyme class, it could be converted into an activity-based probe. nih.gov Such probes form a covalent bond with the active site of an enzyme, providing a direct readout of enzyme activity in complex biological samples.
The modular nature of the molecule, with its aniline (B41778) ring and pyrrolidinyl group, offers multiple sites for the strategic attachment of linkers and functional moieties without drastically altering the core pharmacophore. sigmaaldrich.com
Integration in Advanced Materials Science Research
Aniline and its derivatives are fundamental monomers in the synthesis of polyaniline (PANI), one of the most studied conductive polymers due to its unique electronic properties and environmental stability. nih.govrroij.com The introduction of substituents onto the aniline ring is a key strategy for tuning the properties of the resulting polymers, such as solubility, processability, and electrochemical behavior. nih.govresearchgate.net
The integration of this compound into materials science could proceed along the following paths:
Functional Polymer Films for Sensing: The pyrrolidine (B122466) amide moiety introduces a polar functional group that could enable specific interactions with analytes. Polymers incorporating this monomer could be developed into thin films for chemical sensors, potentially for detecting moisture, ammonia, or other specific molecules through changes in their electrical properties. nih.gov
Advanced Copolymers: Copolymerization with other functionalized anilines or monomers could lead to materials with precisely tuned optical and electronic properties for use in devices like organic light-emitting diodes (OLEDs) or photovoltaics. researchgate.net
| Potential Application Area | Projected Research Focus | Key Structural Feature Utilized |
| Chemical Biology | Development of tagged chemical probes | Pyrrolidine and aniline rings for functionalization |
| Materials Science | Synthesis of soluble, functional polymers | Methyl and pyrrolidinylcarbonyl groups |
| Sensors | Creation of selective chemiresistive films | Polar pyrrolidine amide moiety |
Future Synthetic Innovations and Green Chemistry Approaches
While classic multi-step syntheses can produce this compound, future efforts will likely focus on more efficient and sustainable methodologies. The principles of green chemistry—reducing waste, using safer solvents, and minimizing energy consumption—are guiding the next generation of chemical synthesis. york.ac.ukmdpi.com
Innovations in the synthesis of this compound and its derivatives could include:
Biocatalysis: The use of enzymes, such as immobilized nitroreductases, could provide a green pathway to substituted anilines from readily available nitroaromatic precursors, avoiding harsh reducing agents and heavy metal catalysts. acs.org
Advanced Catalytic Systems: Novel catalytic methods, such as gold-catalyzed multi-component reactions or copper-catalyzed couplings, could enable the construction of the substituted aniline framework in a more convergent and atom-economical fashion. rsc.orgresearchgate.net
Flow Chemistry: Performing the synthesis in continuous flow reactors rather than batch processes can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up.
Sustainable Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like bio-based solvents and employing environmentally benign oxidants like H₂O₂ will be a key focus. york.ac.ukrsc.org A reported synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene system represents a move away from traditional nitration and reduction routes. acs.orgbohrium.com
Advanced Computational Methodologies for In Silico Discovery
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.comnih.gov For a compound like this compound, in silico methods can provide crucial insights and guide experimental work.
Future computational studies will likely involve:
Virtual Screening and Docking: The compound's structure can be docked against libraries of biological targets (e.g., enzymes, receptors) to generate hypotheses about its potential pharmacological effects, prioritizing experimental testing. stmjournals.comsciencescholar.us
Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of related analogs, QSAR models can be developed. These models computationally correlate chemical structure with biological activity, enabling the rational design of more potent and selective compounds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound when bound to a protein target, revealing key interactions and informing strategies for affinity optimization. mdpi.com
| Computational Method | Application in Research | Potential Outcome |
| Molecular Docking | Predicting binding to protein targets | Hypothesis generation for biological activity. stmjournals.com |
| ADMET Prediction | Evaluating drug-like properties | Early identification of viable candidates. nih.gov |
| QSAR Modeling | Correlating structure with activity | Guiding the design of more potent analogs. mdpi.com |
| MD Simulations | Analyzing ligand-protein dynamics | Understanding binding stability and mechanism. mdpi.com |
Expanding the Pharmacological Spectrum of Related Amide Derivatives
The pyrrolidine amide substructure is a key feature in many pharmacologically active agents. mdpi.com Research on related molecules has revealed potent inhibitory activity against various enzymes, suggesting that the this compound scaffold is a promising starting point for drug discovery campaigns.
Future pharmacological research should aim to:
Explore New Therapeutic Areas: Building on studies of similar pyrrolidine amides, this scaffold could be explored for new activities. For example, related compounds have shown promise as inhibitors of N-acylethanolamine acid amidase (NAAA) for anti-inflammatory applications, α-amylase and α-glucosidase for diabetes, and bacterial enzymes for antibiotic development. nih.govnih.govrsc.org
Conduct Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives is crucial. This involves modifying substituents on the aniline ring and the pyrrolidine moiety to understand how these changes affect potency and selectivity for various biological targets. SAR studies have shown that even small modifications can significantly impact inhibitory activity and selectivity against related enzymes like FAAH. nih.govrsc.org
Identify Novel Biological Targets: By screening the compound and a library of its analogs against diverse biological assays, researchers may uncover entirely new pharmacological profiles, expanding the therapeutic potential beyond currently known activities for this class of molecules.
The existing body of research on related pyrrolidine amides provides a strong rationale for the continued investigation of this compound family, with the goal of developing novel lead compounds for a range of diseases. mdpi.comnih.govnih.gov
Q & A
Q. What synthetic routes are recommended for 2-Methyl-4-(1-pyrrolidinylcarbonyl)aniline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A common approach involves coupling pyrrolidine derivatives with substituted anilines using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Catalytic additives such as DMAP can enhance reaction efficiency. For optimization, vary reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants. Evidence from analogous syntheses (e.g., benzimidazole derivatives) achieved yields up to 85% via refluxing with diamine intermediates in acetic acid . Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradient elution (hexane/ethyl acetate).
(Basic)
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Employ a multi-technique approach:
- NMR : Confirm proton environments (¹H NMR) and carbon connectivity (¹³C NMR, DEPT). Look for characteristic peaks: aromatic protons (~6.5–7.5 ppm), pyrrolidine methylene groups (~1.5–2.5 ppm), and carbonyl signals (~165–170 ppm).
- IR : Verify the presence of C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300–3500 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI or EI) to confirm molecular ion peaks and fragmentation patterns.
Cross-validate results with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .
(Advanced)
Q. What strategies resolve contradictions between experimental and computational data (e.g., DFT vs. crystallographic results)?
Methodological Answer: Discrepancies often arise from crystal packing effects or solvent interactions not modeled in DFT. To address this:
Re-optimize computational models using crystallographic coordinates as starting points.
Incorporate solvent effects (e.g., PCM model) and dispersion corrections (e.g., D3-BJ) in DFT calculations.
Compare Hirshfeld surfaces (from CrystalExplorer) with DFT-derived electrostatic potentials to identify non-covalent interactions (e.g., H-bonds, π-stacking) that may influence experimental observations .
(Advanced)
Q. How can X-ray crystallography and SHELXL resolve crystal structures of this compound, particularly with twinned or low-resolution data?
Methodological Answer: For twinned crystals:
- Use SHELXL ’s TWIN/BASF commands to refine twin laws and scale factors.
- Collect high redundancy data (≥98% completeness) to improve signal-to-noise ratios.
For low-resolution data (≥2.0 Å): - Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles based on similar structures.
- Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂). Reference SHELX’s robustness in handling challenging datasets .
(Basic)
Q. What are best practices for detecting trace amounts of this compound in biological matrices?
Methodological Answer: Use LC-QTOF-MS with the following parameters:
- Column : C18 (2.1 × 100 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : Positive ion mode (m/z 235.1 [M+H]⁺).
For sample prep, employ solid-phase extraction (e.g., Oasis HLB cartridges) to isolate the analyte from blood or tissue homogenates. Validate recovery rates (≥80%) and LOD/LOQ (<1 ng/mL) via spiked matrix calibration .
(Advanced)
Q. How can DFT predict reactivity and electronic properties for catalytic/mechanistic studies?
Methodological Answer:
- Reactivity : Calculate Fukui indices (nucleophilic/electrophilic sites) using Gaussian or ORCA.
- Electronic Properties : Perform TD-DFT to simulate UV-Vis spectra (λmax) and compare with experimental data.
- Mechanistic Pathways : Use NEB (Nudged Elastic Band) methods to model reaction coordinates and transition states. Basis sets like 6-311++G(d,p) with B3LYP functional are recommended .
(Basic)
Q. What are critical considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage : Keep at 2–8°C in amber vials under inert atmosphere (Ar/N₂).
- Handling : Avoid prolonged exposure to light, moisture, or oxidizing agents.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use stabilizers like BHT (0.01% w/v) for solutions .
(Advanced)
Q. What methodologies investigate intermolecular interactions via Hirshfeld surface analysis?
Methodological Answer:
- Software : Generate surfaces using CrystalExplorer with normalized contact distances (dₙ).
- Analysis : Map 2D fingerprint plots to quantify interaction types (e.g., H-bonding: sharp spikes at dₑ + dᵢ ≈ 2.4 Å; van der Waals: broad regions).
- Comparison : Overlay DFT-derived electrostatic potential maps to correlate interaction energies with crystal packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
